N-Gluconyl ethanolamine
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Overview
Description
N-Gluconyl ethanolamine is an organic compound with the molecular formula C8H17NO7. It belongs to the class of N-acylethanolamines, which are characterized by an acyl group linked to the nitrogen atom of ethanolamine. This compound is known for its unique structure, which includes multiple hydroxyl groups and an amide linkage, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Gluconyl ethanolamine typically involves the reaction of gluconic acid or its derivatives with ethanolamine. One common method is the condensation reaction between gluconic acid lactone and ethanolamine under mild acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. Catalysts may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-Gluconyl ethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of gluconic acid derivatives.
Reduction: Formation of N-alkylated ethanolamines.
Substitution: Formation of various substituted ethanolamine derivatives.
Scientific Research Applications
N-Gluconyl ethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-Gluconyl ethanolamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, its multiple hydroxyl groups allow it to participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Acylethanolamine: Similar structure but lacks the multiple hydroxyl groups present in N-Gluconyl ethanolamine.
N-Glycolyl ethanolamine: Contains a glycolyl group instead of a gluconyl group.
N-Lactoyl ethanolamine: Contains a lactoyl group instead of a gluconyl group.
Uniqueness
This compound is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high hydrophilicity and reactivity, such as in biochemical assays and industrial processes .
Properties
CAS No. |
686298-93-1 |
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Molecular Formula |
C8H17NO7 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16) |
InChI Key |
DTMUKVUZNZJFNO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)C(C(C(C(CO)O)O)O)O |
physical_description |
White, crystalline powder; Cooked brown and roasted aroma |
solubility |
Very soluble in water; insoluble in pentane Slightly soluble (in ethanol) |
Origin of Product |
United States |
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